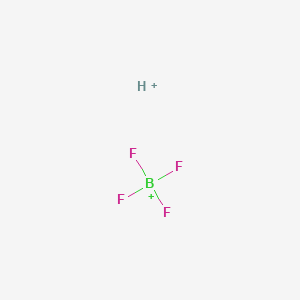

Hydrogen tetrafluoroboranium

Descripción

Hydrogen tetrafluoroboranium, also referred to as hydrogen tetrafluoroborate ([H⁺][BF₄⁻]), is an ionic compound consisting of a hydrogen cation (H⁺) and a tetrafluoroborate anion (BF₄⁻). Its molecular formula is HBF₄, and its InChI key is ODGCEQLVLXJUCC-UHFFFAOYSA-O . This compound is recognized for its strong acidic properties and is often used in catalysis, electroplating, and organic synthesis. The tetrafluoroborate anion is tetrahedral, with boron at the center bonded to four fluorine atoms, contributing to its stability and weak coordinating nature .

Propiedades

Fórmula molecular |

BF4H+2 |

|---|---|

Peso molecular |

87.82 g/mol |

Nombre IUPAC |

hydron;tetrafluoroboranium |

InChI |

InChI=1S/BF4/c2-1(3,4)5/q+1/p+1 |

Clave InChI |

VHFZZKJMWZJWCT-UHFFFAOYSA-O |

SMILES canónico |

[H+].[B+](F)(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El tetrafluoroborato de hidrógeno se puede sintetizar mediante la reacción de trifluoruro de boro (BF3) con fluoruro de hidrógeno (HF). La reacción generalmente ocurre en un medio acuoso, lo que da como resultado la formación de H[BF4]. La reacción es la siguiente: [ \text{BF}3 + \text{HF} \rightarrow \text{H[BF}_4\text{]} ]

Métodos de producción industrial: La producción industrial de tetrafluoroborato de hidrógeno implica la reacción a gran escala de trifluoruro de boro con fluoruro de hidrógeno en reactores especializados. El proceso se controla cuidadosamente para garantizar la pureza y la concentración del producto final. Las condiciones de reacción generalmente implican temperaturas alrededor de 250°C {_svg_2}.

Análisis De Reacciones Químicas

Tipos de reacciones: El tetrafluoroborato de hidrógeno experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede actuar como un agente oxidante en ciertas reacciones.

Reducción: Se puede reducir para formar otros compuestos que contienen boro.

Sustitución: Puede participar en reacciones de sustitución, donde el ion tetrafluoroborato se reemplaza por otros aniones.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen oxígeno y cloro.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH4).

Sustitución: Reactivos como el hidróxido de sodio (NaOH) pueden facilitar las reacciones de sustitución.

Principales productos formados:

Oxidación: Óxidos y fluoruros de boro.

Reducción: Hidruros de boro.

Sustitución: Diversas sales de borato

Aplicaciones Científicas De Investigación

El tetrafluoroborato de hidrógeno tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como catalizador en la síntesis orgánica, particularmente en reacciones de alquilación y polimerización.

Biología: Se emplea en el estudio de mecanismos enzimáticos y plegamiento de proteínas.

Medicina: Se utiliza en el desarrollo de ciertos productos farmacéuticos y agentes de diagnóstico.

Industria: Se utiliza en la producción de compuestos de boro de alta pureza y como electrolito en celdas electroquímicas .

Mecanismo De Acción

El mecanismo de acción del tetrafluoroborato de hidrógeno implica su fuerte acidez y capacidad para donar protones. Interactúa con varios objetivos moleculares, incluidas enzimas y proteínas, mediante la protonación de grupos funcionales específicos. Esta protonación puede alterar la estructura y función de las moléculas diana, lo que lleva a cambios en su actividad y comportamiento .

Compuestos similares:

Ácido fluorobórico (H[BF4]): Similar en estructura y propiedades, pero generalmente existe como una solución en agua u otros solventes.

Ácido hexafluorofosfórico (H[PF6]): Otro ácido fuerte con aplicaciones similares en catálisis y electroquímica.

Ácido trifluorometanosulfónico (CF3SO3H): Conocido por su fuerte acidez y uso en síntesis orgánica

Unicidad: El tetrafluoroborato de hidrógeno es único debido a su combinación de fuerte acidez y estabilidad. A diferencia de otros ácidos fuertes, no representa riesgos oxidativos significativos, lo que lo hace más seguro de manipular en diversos entornos industriales y de laboratorio .

Comparación Con Compuestos Similares

Structural and Compositional Similarities

All tetrafluoroborate compounds share the BF₄⁻ anion but differ in their cationic counterparts. Key examples include:

Physical and Chemical Properties

- Acidity: HBF₄ is a strong acid (pKa ≈ −0.4), while its salts (e.g., KBF₄) are neutral .

- Solubility: HBF₄: Soluble in polar solvents (water, ethanol). KBF₄: Highly water-soluble (33 g/100 mL at 20°C) . Organoammonium salts (e.g., N(C₂H₅)₄⁺BF₄⁻): Soluble in organic solvents like acetonitrile .

- Thermal Stability: KBF₄ decomposes at >500°C, whereas organometallic salts like ferrocenium tetrafluoroborate degrade at lower temperatures (~200°C) .

Key Research Findings

- Anion Stability: The BF₄⁻ anion’s inertness makes it ideal for non-coordinating electrolytes, as seen in tetraethylammonium tetrafluoroborate .

- Synthetic Utility: Trimethyloxonium tetrafluoroborate’s methylating efficiency surpasses traditional agents like methyl iodide in certain reactions .

Q & A

Basic: What are the recommended safety protocols for handling hydrogen tetrafluoroboranium in laboratory settings?

This compound (HBF₄) requires stringent safety measures due to its corrosive nature and acute toxicity. Key protocols include:

- Personal Protective Equipment (PPE): Wear acid-resistant gloves, lab coats, and safety goggles. Use face shields during bulk handling .

- Ventilation: Operate in fume hoods to avoid inhalation of vapors or dust .

- Spill Management: Neutralize spills with alkaline materials (e.g., sodium bicarbonate) and avoid direct contact. Collect residues using non-reactive tools .

- Storage: Keep in airtight, corrosion-resistant containers away from moisture and incompatible substances (e.g., strong bases) .

Basic: What synthetic routes are commonly employed to prepare this compound?

HBF₄ is typically synthesized via:

-

Acid-Base Reaction: Reacting boric acid (H₃BO₃) with hydrofluoric acid (HF) under controlled conditions:

This reaction requires cooling and inert atmosphere due to HF’s volatility .

-

Metathesis: Salts like NaBF₄ may be treated with strong acids (e.g., H₂SO₄) to liberate HBF₄ .

Purification: Distillation under reduced pressure or recrystallization in anhydrous solvents ensures high purity .

Basic: Which spectroscopic and computational methods are effective for characterizing this compound?

- NMR Spectroscopy: ¹¹B NMR reveals the tetrahedral [BF₄]⁻ structure (δ ≈ -1.5 ppm in aqueous solutions) .

- IR Spectroscopy: B-F stretching vibrations appear at \sim1,080 cm⁻¹ and \sim530 cm⁻¹ .

- X-ray Diffraction (XRD): Determines crystal structure and anion geometry .

- Computational Predictions: While ACD/Labs Percepta lacks predicted properties for HBF₄, DFT calculations (e.g., Gaussian) model its electronic structure and reactivity .

Advanced: How can researchers resolve contradictions between experimental and computational data on this compound’s reactivity?

Discrepancies often arise in:

- Acid Strength: Experimental pKa values (\sim0.5) may conflict with theoretical models due to solvent effects. Validate computations using implicit solvation models (e.g., COSMO-RS) .

- Reaction Pathways: Compare kinetic data (e.g., Arrhenius plots) with transition-state simulations (e.g., NEB method) .

Methodology: Cross-validate with multiple techniques (e.g., cyclic voltammetry for redox behavior) and benchmark against analogs like NH₄BF₄ .

Advanced: What experimental designs are optimal for studying this compound’s role in facilitating charge-transfer complexes?

- Donor-Acceptor Systems: Combine HBF₄ with aromatic donors (e.g., pyridine) in anhydrous solvents. Monitor complexation via UV-Vis spectroscopy (shift in λmax) .

- Thermodynamic Analysis: Use isothermal titration calorimetry (ITC) to quantify binding constants and ΔG .

- Crystallography: Co-crystallize HBF₄ with donors to resolve intermolecular interactions .

Advanced: How does this compound’s stability vary under different temperature and humidity conditions?

- Thermal Stability: TGA-DSC analysis shows decomposition >200°C, releasing BF₃ and HF. Kinetic studies (Kissinger method) determine activation energy .

- Humidity Sensitivity: Exposure to H₂O hydrolyzes [BF₄]⁻ to HF and B(OH)₃. Use Karl Fischer titration to quantify moisture content in stored samples .

Mitigation: Store under inert gas (Ar/N₂) with desiccants (molecular sieves) .

Advanced: What mechanistic insights support this compound’s use as a catalyst in Friedel-Crafts alkylation?

HBF₄ acts as a Lewis acid catalyst by:

- Activation of Electrophiles: Coordinate with alkyl halides (e.g., R-X) to generate carbocations.

- Anion Stabilization: The weakly coordinating [BF₄]⁻ anion stabilizes intermediates without poisoning the catalyst .

Kinetic Studies: Monitor reaction rates via GC-MS under varying [HBF₄] to establish rate laws .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.